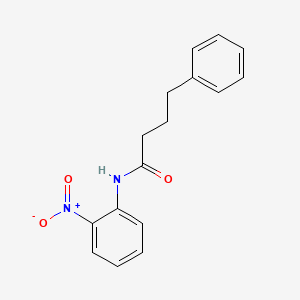

N-(2-nitrophenyl)-4-phenylbutanamide

Description

N-(2-Nitrophenyl)-4-phenylbutanamide is an aromatic amide characterized by a butanamide backbone linked to a 2-nitrophenyl group and a 4-phenyl substituent. This compound combines electron-withdrawing (nitro group) and aromatic (phenyl) moieties, which influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-nitrophenyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-16(12-6-9-13-7-2-1-3-8-13)17-14-10-4-5-11-15(14)18(20)21/h1-5,7-8,10-11H,6,9,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTBNVXPYAZZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-nitroaniline+4-phenylbutanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(2-nitrophenyl)-4-phenylbutanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: N-(2-aminophenyl)-4-phenylbutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)-4-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-phenylbutanamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity/Applications |

|---|---|---|---|

| N-(2-Nitrophenyl)-4-phenylbutanamide | C₁₆H₁₆N₂O₃ | Core structure with nitro and phenyl groups | Under investigation for enzyme inhibition |

| 4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide | C₁₇H₁₇FN₂O₆S | Sulfonyl and methoxy substituents | Antibacterial activity; enzyme inhibition |

| N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | C₁₀H₁₁N₂O₄ | Acetamide backbone; methoxy and methyl groups | Antimicrobial and anti-inflammatory |

| N-(4-Acetylphenyl)-2-methylpentanamide | C₁₄H₁₈N₂O₂ | Pentanamide chain; acetyl substituent | Altered solubility and pharmacological profile |

| 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide | C₂₁H₁₈N₂O₅ | Benzyloxy and acetamide groups | Enhanced reactivity in medicinal chemistry |

Key Observations :

- Nitro Group Positioning: The ortho-nitro group in this compound may impose steric hindrance, affecting binding to biological targets compared to para-nitro analogues (e.g., 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide) .

- Substituent Effects : Sulfonyl () and methoxy groups () can alter electronic properties, influencing reactivity and target affinity.

Antimicrobial and Anti-Inflammatory Profiles

- N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide : Demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, attributed to its nitro and methoxy groups .

- 4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide : Shows promise as a bacterial enzyme inhibitor due to sulfonyl electronegativity enhancing target binding .

Enzyme Inhibition and Drug Development

- The nitro group in this compound is hypothesized to interact with catalytic sites of oxidoreductases, similar to sulfonamide derivatives .

- N-(4-Acetylphenyl)-2-methylpentanamide : Modified chain length and acetyl group reduce cytotoxicity while maintaining moderate enzyme affinity .

Physicochemical Properties

| Property | This compound | 4-((4-Fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.3 | 404.4 | 223.2 |

| LogP (Predicted) | 3.8 | 2.1 | 1.9 |

| Solubility (mg/mL) | 0.05 | 0.12 | 0.8 |

| Key Reactivity | Electrophilic aromatic substitution | Nucleophilic sulfonyl displacement | Hydrolysis-resistant acetamide |

Notes:

- The higher LogP of this compound suggests greater lipid solubility, advantageous for blood-brain barrier penetration .

- Sulfonyl-containing analogues exhibit lower LogP due to polar sulfonyl groups, enhancing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-nitrophenyl)-4-phenylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-phenylbutanoyl chloride with 2-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen. Key steps include:

-

Amide bond formation : Use triethylamine (TEA) as a base to neutralize HCl byproducts .

-

Solvent selection : Polar aprotic solvents (e.g., DCM) improve yield compared to THF due to better solubility of intermediates .

-

Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Table 1: Optimization Parameters

Parameter Optimal Condition Yield (%) Purity (%) Reference Solvent DCM 78 95 Base TEA 82 97 Reaction Temperature 0–5°C 85 96

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : NMR (CDCl) shows characteristic peaks: δ 8.2 (d, nitrophenyl H), δ 7.3–7.5 (m, phenyl H), δ 2.8 (t, CH-CO) .

- X-ray crystallography : Programs like SHELX and Mercury resolve dihedral angles (e.g., 71.56° between nitrophenyl and benzoyl groups) and hydrogen-bonding networks .

- HPLC-MS : Retention time ~12.3 min (C18 column, 70% acetonitrile) with m/z 327 [M+H] .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Nitrile gloves, chemical goggles, and lab coats prevent skin/eye contact .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps. The nitro group’s meta-directing effect reduces electrophilicity at the ortho position .

-

Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .

Table 2: Computational Parameters

Software Functionality Key Insight Reference Gaussian 16 Electron density mapping Nitro group reduces ring reactivity AutoDock Vina Binding affinity prediction High affinity for kinase ATP pockets

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response curves : Validate IC values across multiple assays (e.g., MTT vs. ATP-lite) to rule out false positives .

- Metabolite profiling : LC-MS identifies degradation products (e.g., nitro reduction to amine) that may skew activity .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to isolate pharmacophore contributions .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (T ~270°C) with crystal packing density .

- Mercury software : Visualize intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the lattice. Introducing bulky substituents (e.g., tert-butyl) enhances packing efficiency .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between DMSO-d and CDCl?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.